Product packaging for Eicosenoic acid, (Z)-(Cat. No.:CAS No. 28933-89-3)

Eicosenoic acid, (Z)-

Cat. No.: B1654900
CAS No.: 28933-89-3
M. Wt: 310.5 g/mol
InChI Key: FIKTURVKRGQNQD-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Monounsaturated Long-Chain Fatty Acid Biochemistry

Monounsaturated fatty acids (MUFAs) are characterized by a single double bond in their fatty acid chain. wikipedia.orgencyclopedia.pub Long-chain fatty acids (LCFAs) are defined as having an aliphatic tail of 13 to 21 carbon atoms. taylorandfrancis.comhmdb.ca (Z)-Eicosenoic acid, with its 20-carbon backbone, falls squarely within this category. atamanchemicals.com The "Z" designation refers to the cis configuration of the double bond.

The metabolism of very long-chain monounsaturated fatty acids, including those with 22 carbons, has been studied in animal models. nih.gov Research indicates that unadapted animals have a limited capacity to metabolize these fatty acids, leading to a temporary accumulation of triglycerides in tissues like the heart. nih.gov However, with continued dietary exposure, an adaptation occurs, enhancing the body's ability to shorten the chains of these fatty acids, particularly in the liver. nih.gov Fish oil-derived long-chain monounsaturated fatty acids have been shown to improve endothelial function and reduce atherosclerotic lesions in animal studies. nih.gov

Overview of (Z)-Eicosenoic Acid Isomers in Research

Several positional isomers of (Z)-eicosenoic acid exist, distinguished by the location of the double bond. These isomers are found in various natural sources and exhibit distinct biochemical properties and research applications.

Interactive Data Table: Isomers of (Z)-Eicosenoic Acid

Isomer Name Common Name Double Bond Position Key Research Areas
(Z)-11-Eicosenoic Acid Gondoic Acid n-9 Anti-inflammatory effects, cell membrane function, potential biomarker for certain health conditions. healthmatters.iomedchemexpress.com
(Z)-8-Eicosenoic Acid n-12 Neurological signaling, plant biochemistry. medchemexpress.comcaymanchem.com
(Z)-9-Eicosenoic Acid Gadoleic Acid n-11 Component of fish oils, potential in cancer research, biofuel development. atamanchemicals.com
(Z)-13-Eicosenoic Acid Paullinic Acid n-7 Potential inhibitor of human peroxisome proliferator-activated receptors (hPPARs), found in various biofluids. hmdb.caresearchgate.netmedchemexpress.com
(Z)-17-Eicosenoic Acid n-3

(Z)-11-Eicosenoic Acid (Gondoic Acid)

Gondoic acid, or (Z)-11-eicosenoic acid, is a monounsaturated omega-9 fatty acid present in a variety of plant oils and nuts. medchemexpress.com Research has highlighted its role in maintaining healthy cell membranes and metabolic functions. healthmatters.io Studies suggest that gondoic acid may have anti-inflammatory properties. healthmatters.iomedchemexpress.com For instance, it has been shown to alleviate inflammation in Kupffer cells by inhibiting the production of reactive oxygen species (ROS) and blocking specific signaling pathways. medchemexpress.comnih.gov Elevated levels of gondoic acid in red blood cell membranes have been observed in some studies, suggesting its potential as a biomarker. atamanchemicals.comhealthmatters.io Camelina oil is a notable source of gondoic acid, and methods are being explored for its efficient extraction. wur.nl

(Z)-8-Eicosenoic Acid

(Z)-8-Eicosenoic acid is a cis-unsaturated fatty acid with a 20-carbon chain. medchemexpress.comglpbio.com Research indicates that it can potentiate acetylcholine (B1216132) receptor channel currents in Xenopus oocytes, suggesting a role in neurological signaling. medchemexpress.comcaymanchem.com This isomer constitutes a notable portion of the fatty acid profile in the seed oil of B. collina. medchemexpress.comcaymanchem.comszabo-scandic.com

(Z)-9-Eicosenoic Acid (Gadoleic Acid)

Gadoleic acid, or (Z)-9-eicosenoic acid, is a prominent monounsaturated fatty acid found in some fish oils, such as cod liver oil. atamanchemicals.com It is also found in cottonseed oil. researchgate.net Research has explored its potential inhibitory effects on tumor growth in animal models. atamanchemicals.com Furthermore, gadoleic acid is a subject of investigation in the development of biofuels. atamanchemicals.com Studies have also indicated that gadoleic acid can inhibit the DNA binding activity of p53, a tumor suppressor protein. lipidmaps.orgcaymanchem.com

(Z)-13-Eicosenoic Acid (Paullinic Acid)

Paullinic acid, also known as (Z)-13-eicosenoic acid, is a long-chain fatty acid detected in various biofluids, including blood and urine. medchemexpress.comglpbio.com It is classified as a long-chain fatty acid with an aliphatic tail containing between 13 and 21 carbon atoms. hmdb.ca Research using computational docking studies has suggested that paullinic acid may act as an inhibitor of human peroxisome proliferator-activated receptors (hPPARs), which are involved in lipid metabolism. researchgate.net It has been reported in organisms such as Pyrococcus furiosus and Paullinia cupana. nih.gov

(Z)-17-Eicosenoic Acid

Information regarding the specific research findings and applications of (Z)-17-eicosenoic acid is less prevalent in the currently available search results. Further research is needed to fully characterize its biochemical role and potential significance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O2 B1654900 Eicosenoic acid, (Z)- CAS No. 28933-89-3

Properties

IUPAC Name

(Z)-icos-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKTURVKRGQNQD-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28933-89-3
Record name Eicosenoic acid, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Occurrence and Distribution of Z Eicosenoic Acid Isomers

Natural Sources and Dietary Intake

The primary route of exposure to (Z)-eicosenoic acid for humans is through diet, as it is not synthesized by the body. rupahealth.comatamanchemicals.com It is a constituent of numerous plant and animal-based foods.

Plant-Based Sources

Several vegetable oils are significant sources of (Z)-eicosenoic acid isomers. Jojoba oil is particularly rich in Gondoic acid (11-eicosenoic acid), with some analyses indicating that C20:1 isomers can constitute up to 70% of the total fatty acid content. caymanchem.comlipidmaps.orgcaymanchem.com One study found that the main constituents of jojoba oil were eicosenoic acid (72.7%), erucic acid (12.5%), and oleic acid (10.6%). researchgate.net Another analysis reported (Z)-11-eicosenoic acid at 29.55% of the oil's composition. researchgate.net

Canola oil, derived from rapeseed, and mustard oil also contain Gondoic acid. researchgate.nethealthmatters.io Other plant sources include camelina oil and moringa oil. swiftcraftymonkey.blog Paullinic acid (13-eicosenoic acid) is notably found in guarana seed oil. caringsunshine.com

Interactive Data Table: (Z)-Eicosenoic Acid in Plant Oils

Plant SourceIsomerConcentration
Jojoba Oil11-Eicosenoic acid (Gondoic acid)Up to 72.7%
Canola Oil11-Eicosenoic acid (Gondoic acid)Present
Mustard Oil11-Eicosenoic acid (Gondoic acid)Present
Guarana Seed Oil13-Eicosenoic acid (Paullinic acid)Present
Camelina Oil11-Eicosenoic acid (Gondoic acid)Present
Moringa Oil11-Eicosenoic acid (Gondoic acid)Present

Marine Organism Sources

(Z)-Eicosenoic acid is also present in various marine life. Gadoleic acid (9-eicosenoic acid) is commonly found in fish oils. atamanchemicals.com Some research indicates that Gondoic acid is also found in certain fish. healthmatters.io

Specific isomers have been identified in other marine organisms. For example, 14(Z)-Eicosenoic acid has been found in small quantities in the sponge Tedania dirhaphis and in goldfish (Carassius auratus). caymanchem.com

Microbial Sources

Certain microorganisms are known to produce (Z)-eicosenoic acid. For instance, 8(Z)-eicosenoic acid has been identified in the seed oil of B. collina, where it constitutes 6% of the fatty acid pool. caymanchem.com

Specific Food Items

The isomer 9Z-Eicosenoic acid (Gadoleic acid) has been detected in a number of specific food items, including lemon, sugar, garlic, and mung bean. hmdb.ca Its presence in these foods suggests it could potentially serve as a biomarker for their consumption. hmdb.ca While one study identified various fatty acids in mung beans, it did not specifically quantify the levels of 9Z-Eicosenoic acid. researchgate.netnih.gov

Distribution in Biological Systems

Once consumed, (Z)-eicosenoic acid is distributed throughout the human body and can be detected in various biological samples.

Human Metabolome

(Z)-Eicosenoic acid isomers are part of the human metabolome and can be found in blood, feces, and urine. hmdb.ca Specifically, 11Z-Eicosenoic acid has been identified in the red blood cell membranes. hmdb.ca It has also been detected in bone marrow aspirates and phospholipids (B1166683). atamanchemicals.com The presence of 20-Hydroxyeicosatetraenoic acid, a metabolite of arachidonic acid, has been quantified in human urine, primarily as a glucuronide conjugate. nih.gov

Interactive Data Table: Distribution of (Z)-Eicosenoic Acid in the Human Body

Biological SampleIsomer
Blood (Red Blood Cell Membranes)11Z-Eicosenoic acid
Feces9Z-Eicosenoic acid
Urine9Z-Eicosenoic acid
Bone Marrow11Z-Eicosenoic acid

Cellular and Subcellular Localization

(Z)-Eicosenoic acid, a monounsaturated fatty acid, is incorporated into various cellular and subcellular structures, where it plays a role in the composition and function of biological membranes. Its presence has been identified in several key locations within human and animal cells, including red blood cell membranes, phospholipids, and adiposomes.

Red Blood Cell Membranes: (Z)-Eicosenoic acid is a known constituent of the membranes of red blood cells (erythrocytes). Specifically, the isomer 11Z-Eicosenoic acid, also known as gondoic acid, has been identified within these membranes. Research has indicated that the concentration of this fatty acid in red blood cell membranes can vary, and elevated levels have been observed in some specific populations, making it a biomarker of interest in certain studies. The fatty acid composition of erythrocyte membranes is crucial for maintaining membrane fluidity and function.

Adiposomes: (Z)-Eicosenoic acid has also been localized to adiposomes, which are lipid storage droplets within adipocytes (fat cells). In this subcellular compartment, the fatty acid is stored, likely in the form of triglycerides, serving as a reservoir for energy. The presence of gondoic acid in adiposomes highlights its involvement in lipid metabolism and energy storage processes.

Table 1: Cellular and Subcellular Localization of (Z)-Eicosenoic Acid

Cellular/Subcellular Location Specific Isomer Mentioned Noted Significance
Red Blood Cell Membrane 11Z-Eicosenoic acid (Gondoic acid) Component of the cell membrane; concentration can be a biomarker.
Phospholipids Eicosenoic Acid A structural component of biological membranes.
Adiposome Gondoic acid Involved in energy storage and lipid metabolism.

Plant Tissues

(Z)-Eicosenoic acid is not only found in animal tissues but is also present in various plants. Its occurrence has been documented in the oils of many nuts and plants.

Zanthoxylum bungeanum leaves: A notable example of its presence in plant tissues is in the leaves of Zanthoxylum bungeanum, a plant recognized for its medicinal and culinary uses. A study investigating the effects of low-temperature stress on the fatty acid profile of two different varieties of Z. bungeanum identified eicosenoic acid as one of the twelve principal fatty acids. Furthermore, the research highlighted eicosenoic acid as an important differential fatty acid in both the cold-tolerant (FG) and cold-sensitive (FX) varieties when subjected to cold stress, suggesting its role in the plant's response to environmental conditions.

Table 2: Occurrence of Eicosenoic Acid in Zanthoxylum bungeanum Leaves Under Cold Stress

Plant Variety Condition Finding
Z. bungeanum (Cold-tolerant - FG) Cold Stress Eicosenoic acid was identified as an important differential fatty acid.
Z. bungeanum (Cold-sensitive - FX) Cold Stress Eicosenoic acid was identified as an important differential fatty acid.

Table of Mentioned Compounds

Compound Name
(Z)-Eicosenoic acid
Gondoic acid
11Z-Eicosenoic acid
Triglycerides
Eicosenoic acid
Isomyristic acid
Palmitic acid
Isostearic acid
Stearic acid
Oleic acid

Biosynthesis and Metabolism of Z Eicosenoic Acid

Endogenous Biosynthesis Pathways

The de novo synthesis of (Z)-eicosenoic acid in organisms involves the extension of a pre-existing fatty acid chain, primarily oleic acid. This process is carried out by a multi-enzyme complex through a series of condensation, reduction, and dehydration reactions.

Fatty Acid Elongation Mechanisms (e.g., from Oleic Acid)

(Z)-Eicosenoic acid is formed through the elongation of oleic acid (18:1n-9). This elongation process adds two carbon units to the carboxyl end of the oleic acid molecule. The microsomal fatty acid elongation system, located in the endoplasmic reticulum, is responsible for this conversion. The process involves a four-step cycle that is repeated to add two-carbon units derived from malonyl-CoA.

Condensation: An acyl-CoA molecule (e.g., oleoyl-CoA) condenses with malonyl-CoA.

Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA.

Dehydration: A water molecule is removed to form an enoyl-CoA.

Reduction: The enoyl-CoA is further reduced to a saturated acyl-CoA, which is now two carbons longer.

This cycle results in the conversion of the 18-carbon oleic acid to the 20-carbon (Z)-eicosenoic acid.

Role of Key Enzymes in Biosynthesis

Several key enzymes are integral to the biosynthesis of (Z)-eicosenoic acid, each playing a specific role in the elongation and desaturation processes.

EnzymeRole in Biosynthesis
3-ketoacyl-CoA Synthase (KCS) Catalyzes the initial and rate-limiting condensation step in the fatty acid elongation cycle. KCS enzymes exhibit substrate specificity, determining which fatty acids are elongated. For instance, specific KCS homologs are responsible for the elongation of oleic acid to produce very-long-chain fatty acids, including eicosenoic acid.
Fatty Acyl-ACP Thioesterase While primarily involved in terminating de novo fatty acid synthesis in plastids by hydrolyzing the acyl-ACP thioester bond, the specificity of these enzymes can influence the pool of fatty acids available for further modification, such as elongation in the endoplasmic reticulum.
Desaturases Introduce double bonds at specific positions in the fatty acid chain. While (Z)-eicosenoic acid is monounsaturated, desaturases are crucial for the synthesis of its precursor, oleic acid, from stearic acid. The activity of desaturases is a key determinant of the overall unsaturated fatty acid composition of a cell.

Metabolic Fates and Derivatives

Once synthesized, (Z)-eicosenoic acid can undergo several metabolic transformations, including degradation for energy production, conversion into other bioactive molecules, and incorporation into more complex lipid structures.

Bioconversion to Novel Dihydroxy Fatty Acids (e.g., by Pseudomonas aeruginosa PR3)

Certain microorganisms are capable of transforming (Z)-eicosenoic acid into novel compounds. For example, the bacterium Pseudomonas aeruginosa PR3 can convert eicosenoic acid into a novel dihydroxy fatty acid. This bioconversion process involves the introduction of two hydroxyl groups onto the fatty acid backbone, resulting in the formation of 9,12-dihydroxy-10(E)-eicosenoic acid. This transformation highlights the potential for microbial systems to generate unique and potentially valuable fatty acid derivatives.

Integration into Complex Lipids

(Z)-Eicosenoic acid can be incorporated into various complex lipids, which are essential components of cellular structures and play roles in signaling and energy storage. This integration typically involves the esterification of the fatty acid to a glycerol (B35011) backbone or other molecular scaffolds.

Key complex lipids that can contain (Z)-eicosenoic acid include:

Triglycerides: As a component of triglycerides, (Z)-eicosenoic acid serves as a form of stored energy in adipose tissue. nih.gov

Phospholipids (B1166683): (Z)-Eicosenoic acid can be incorporated into phospholipids, which are the primary building blocks of cellular membranes. nih.govarvojournals.org Its presence can influence the fluidity and other physical properties of the membrane. The incorporation into phospholipids often occurs at the sn-2 position of the glycerol backbone. mdpi.com

The specific incorporation of (Z)-eicosenoic acid into these complex lipids is dependent on the activity of various acyltransferases that exhibit specificity for different fatty acids.

Physiological and Cellular Roles of Z Eicosenoic Acid

Role in Membrane Biology and Function

As a constituent of cellular membranes, (Z)-eicosenoic acid is integral to their structural integrity and functionality. healthmatters.iorupahealth.com

Influence on Membrane Fluidity

The presence of unsaturated fatty acids like (Z)-eicosenoic acid is a critical determinant of membrane fluidity. The cis configuration of the double bond introduces a "kink" in the fatty acid chain. This bend prevents the fatty acids from packing closely together, thereby increasing the fluidity of the cell membrane. reddit.com However, studies on cis-2-eicosenoic acid showed no significant effect on membrane fluidity in SH-SY5Y cells, suggesting that the position of the double bond may also play a role in this process. nih.govresearchgate.net In contrast, fatty acids with four or more double bonds have been shown to increase membrane fluidity. nih.govresearchgate.net

Interaction with Membrane-Bound Proteins

The lipid environment of the cell membrane has a profound impact on the function of embedded proteins. frontiersin.org Lipid-protein interactions are crucial for a variety of biological processes, including transmembrane transport, signaling, and metabolism. nih.gov Fatty acids can influence membrane protein function through direct binding or by modifying the collective properties of the membrane, such as its fluidity. nih.govnih.gov For instance, changes in membrane flexibility due to the presence of cis fatty acids have been reported to disrupt the activity of glucose transporter proteins. frontiersin.org

Cellular Energy Metabolism

(Z)-Eicosenoic acid, like other fatty acids, is an important molecule for energy production. healthmatters.io It serves as a substrate for cellular respiration, where it is broken down to generate ATP, the primary energy currency of the cell. Mitochondria, the powerhouses of the cell, are responsible for the breakdown of fatty acids to produce energy. sciencedaily.com

Signaling Pathways Modulation

(Z)-Eicosenoic acid has been shown to modulate specific signaling pathways, highlighting its role beyond a simple structural component or energy source.

Acetylcholine (B1216132) (ACh) Receptor Channel Current Potentiation

Research has demonstrated that 8(Z)-Eicosenoic acid can potentiate the channel currents of acetylcholine (ACh) receptors. caymanchem.comcaymanchem.com This potentiation occurs without causing depression of the receptor's activity. caymanchem.comcaymanchem.com Acetylcholine receptors are critical for neurotransmission at neuromuscular junctions and in the central nervous system.

Protein Kinase C (PKC) Activation and Phosphorylation

(Z)-Eicosenoic acid is also involved in the activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling cascades. Specifically, 8(Z)-Eicosenoic acid enhances the phosphorylation of a substrate peptide by PKCε in Xenopus oocytes. caymanchem.comcaymanchem.com Studies have shown that cis-unsaturated fatty acids can activate PKC directly. nih.gov Furthermore, gondoic acid has been observed to exert anti-inflammatory effects by inhibiting the PKCθ/ERK/STAT3 signaling pathway in Kupffer cells. medchemexpress.com The activation of PKC by fatty acids can be dependent on the presence of calcium ions and phospholipids (B1166683). nih.gov

Interactive Data Table: Effects of (Z)-Eicosenoic Acid on Signaling Pathways

Signaling Pathway ComponentEffect of (Z)-Eicosenoic AcidCell/System Studied
Acetylcholine (ACh) ReceptorPotentiation of channel currentsXenopus oocytes
Protein Kinase C ε (PKCε)Enhanced phosphorylation of substrateXenopus oocytes
PKCθ/ERK/STAT3 PathwayInhibitionKupffer cells

Neuroactive Ligand-Receptor Interactions

(Z)-Eicosenoic acid isomers have been shown to directly interact with and modulate neuroactive receptor systems. Specifically, the positional isomer 8(Z)-Eicosenoic acid potentiates channel currents of the nicotinic acetylcholine (ACh) receptor without causing the initial depression of current that is seen with other fatty acids like linoleic acid. nih.govcaymanchem.com This potentiation is linked to the activation of Protein Kinase C-epsilon (PKC-ε). nih.govcaymanchem.comresearchgate.net Studies using Xenopus oocytes expressing Torpedo ACh receptors demonstrated that while a variety of C20 cis-unsaturated fatty acids could activate PKC-ε, their effects on the ACh receptor response varied significantly depending on the number and position of the double bonds. nih.govresearchgate.net 8(Z)-Eicosenoic acid was unique among the tested C20:1 isomers in that it purely potentiated the receptor's response. nih.gov

Modulation of Immune Competent Cell Pathways

Research has demonstrated that (Z)-Eicosenoic acid can modulate pathways in immune-competent cells. A study investigating the effects of cis-11-eicosenoic acid on PMA-differentiated THP-1 cells, a human macrophage model, found it to be an immune system stimulator. The compound was shown to significantly alter the cellular metabolism of macrophages, affecting pathways such as glycolysis, the TCA cycle, and fatty acid metabolism, which are crucial for immune cell function and activation.

Effects on Adipogenesis and Lipid Accumulation (in vitro studies with 3T3-L1 cells)

(Z)-Eicosenoic acid has been studied for its effects on the development of fat cells (adipogenesis) and the storage of lipids within these cells, primarily using the 3T3-L1 preadipocyte cell line. Research indicates that treatment with cis-eicosenoic acid positional isomers can significantly decrease the cellular content of triglycerides when compared to treatment with oleic acid. nih.gov This suggests an anti-lipogenic effect, where the fatty acid limits the amount of fat stored in the cells.

Furthermore, these isomers were found to down-regulate key transcriptional factors essential for adipogenesis, including peroxisome proliferative activated receptor gamma (PPARγ) and CCCAT enhancer binding protein alpha (C/EBPα). nih.gov The expression of sterol regulatory element binding protein-1 (SREBP-1), a master regulator of lipogenesis, was also reduced. nih.gov These findings point to an anti-adipogenic and anti-lipogenic role for cis-eicosenoic acid isomers in vitro. nih.gov

Differential Effects of Positional Isomers on Adipocyte Function

The biological activity of (Z)-Eicosenoic acid on adipocytes is highly dependent on the position of the cis-double bond along its carbon chain. A comparative study of six different cis-eicosenoic acid positional isomers (c-20:1 PIs) in 3T3-L1 cells revealed that their effects on adipogenesis and lipid accumulation were not uniform. nih.gov

The cells absorbed the different isomers at significantly different rates, which in turn altered their fatty acid metabolism distinctly. nih.gov Among the tested isomers, cis-15-eicosenoic acid (c15-20:1) was identified as being comparatively more effective at down-regulating the adipogenic and lipogenic transcription factors (PPARγ, C/EBPα, and SREBP-1). nih.gov This highlights that the specific molecular structure of each isomer dictates its functional influence on adipocyte biology, with some isomers showing a more potent anti-adipogenic and anti-lipogenic effect than others. nih.gov

Immune System Modulation

(Z)-Eicosenoic acid and its derivatives have been identified as modulators of the immune system, capable of stimulating pro-inflammatory responses in macrophages.

Cytokine Production Regulation (e.g., Interleukin-1β (IL-1β), IL-6, IL-10, Tumor Necrosis Factor-α (TNF-α))

The immunomodulatory effects of (Z)-Eicosenoic acid extend to the regulation of key signaling proteins called cytokines. In a study using THP-1 macrophages, cis-11-eicosenoic acid demonstrated a complex influence on cytokine secretion. When applied alone, the compound significantly enhanced the production of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). It also enhanced the levels of another pro-inflammatory cytokine, Interleukin-1β (IL-1β), although this effect was not statistically significant in the absence of other stimuli.

Conversely, the study observed a decrease in Interleukin-6 (IL-6) levels, suggesting a nuanced mechanism of action. Furthermore, cis-11-eicosenoic acid was found to decrease the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). This pattern of cytokine regulation—increasing pro-inflammatory TNF-α and IL-1β while decreasing anti-inflammatory IL-10—points towards a role for cis-11-eicosenoic acid as a pro-inflammatory stimulus for macrophages.

Inflammatory Metabolite Induction (e.g., Arachidonic Acid)

(Z)-Eicosenoic acid has been shown to contribute to the induction of inflammatory responses by enhancing the production of inflammatory metabolites. While not a direct precursor in the same manner as arachidonic acid, its presence can amplify inflammatory signaling. Arachidonic acid is a key polyunsaturated fatty acid that is metabolized into a wide array of potent pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, through the actions of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes nih.govnih.govmdpi.commdpi.com.

In studies involving THP-1 macrophages, (Z)-eicosenoic acid, particularly in combination with lipopolysaccharide (LPS), significantly enhanced the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) nih.gov. This suggests a role in potentiating inflammatory cascades. The metabolic profiling of these cells revealed that (Z)-eicosenoic acid significantly altered the levels of numerous polar and non-polar metabolites, indicating a broad impact on cellular metabolism that can lead to an enhanced inflammatory state nih.gov.

Table 1: Effect of (Z)-Eicosenoic Acid on Inflammatory Cytokine Production in THP-1 Macrophages

TreatmentEffect on IL-1β Production (in combination with LPS)Effect on IL-10 Production
(Z)-Eicosenoic acidGreatly enhanced (approximately 84% increase) nih.govDecreased nih.gov

Immune Cell Activation (e.g., Macrophages)

(Z)-Eicosenoic acid has demonstrated immunostimulatory effects, particularly on macrophages, which are key cells of the innate immune system nih.gov. Macrophage activation is a critical process in initiating and modulating immune responses assaygenie.com. Activated macrophages can release a variety of signaling molecules, including cytokines, to orchestrate the immune defense nih.govmdpi.com.

Research on THP-1 macrophages has shown that (Z)-eicosenoic acid can act as a pro-inflammatory stimulus nih.gov. When used in conjunction with LPS, a potent activator of macrophages, (Z)-eicosenoic acid significantly increased the secretion of the pro-inflammatory cytokine IL-1β nih.gov. Conversely, it was observed to decrease the levels of the anti-inflammatory cytokine IL-10 nih.gov. This modulation of cytokine production indicates that (Z)-eicosenoic acid can steer the macrophage response towards a more inflammatory phenotype.

The activation of macrophages by fatty acids can occur through various signaling pathways nih.gov. While the precise mechanisms for (Z)-eicosenoic acid are still under investigation, the observed changes in cytokine profiles confirm its ability to trigger an immune response in these cells nih.gov.

Table 2: Research Findings on the Effect of (Z)-Eicosenoic Acid on Macrophage Activation

Cell TypeStimulusObserved EffectReference
THP-1 Macrophages(Z)-Eicosenoic acid (alone and with LPS)Increased IL-1β secretion, decreased IL-10 secretion. nih.gov nih.gov

Stress Response in Organisms (e.g., Cold Stress in Plants)

(Z)-Eicosenoic acid has been identified as a component of the stress response in certain organisms, notably in plants subjected to cold stress. Plants respond to low temperatures by altering their cellular and metabolic processes to enhance their tolerance mdpi.com. One of the key adaptations is the modification of fatty acid composition in cell membranes to maintain fluidity mdpi.com.

In a study on two varieties of Zanthoxylum bungeanum with differing cold tolerance, eicosenoic acid was identified as an important differential fatty acid under cold stress nih.gov. In the cold-tolerant variety, eicosenoic acid was among the key metabolites that distinguished the response at various time points of cold exposure nih.gov. This suggests that the regulation of eicosenoic acid levels is a component of the plant's strategy to cope with low temperatures. Specifically, it was noted as an important fatty acid metabolite in the early stages of cold stress in the cold-sensitive variety nih.gov.

The accumulation of certain fatty acids is a known mechanism in plants to counteract the rigidifying effect of cold on membranes and to act as signaling molecules in stress response pathways nih.govusp.br. The changes in eicosenoic acid content in Zanthoxylum bungeanum point to its involvement in these adaptive processes nih.gov.

Dermatological Characteristics and Skin Absorption

(Z)-Eicosenoic acid, often referred to as gondoic acid in dermatological contexts, possesses characteristics that are relevant to skin health and the absorption of substances through the skin. It is utilized in skincare and dermatological products for its potential to support skin health and hydration caringsunshine.com.

One of the key dermatological characteristics of (Z)-eicosenoic acid is its ability to enhance skin permeation. An in-vitro study using rat skin demonstrated that gondoic acid was the most effective among a range of unsaturated fatty acids (from C14 to C22) at enhancing the skin permeation of the non-steroidal anti-inflammatory drug indomethacin (B1671933) nih.gov. The mechanism for this enhancement is believed to be the perturbation of the lipid domain in the stratum corneum, the outermost layer of the skin that acts as the primary barrier nih.govulprospector.comernolaszlo.com. By disordering the intercellular lipids, (Z)-eicosenoic acid can increase the flux of other molecules through the skin nih.gov.

This property makes it a valuable component in topical formulations where enhanced delivery of active ingredients is desired. Furthermore, eicosenoic acid is found in natural oils like jojoba oil, which is known for its emollient and skin-soothing properties caringsunshine.com.

Table 3: Effect of Unsaturated Fatty Acids on Indomethacin Skin Permeation

Fatty Acid (Carbon Chain Length)Relative Flux Increase of Indomethacin
C20 ((Z)-Eicosenoic acid)Highest nih.gov
C22, C18, C16Moderate nih.gov
C14Lowest nih.gov

Implications of Z Eicosenoic Acid in Health and Disease

Associations with Neurological Conditions

The presence and concentration of (Z)-Eicosenoic acid in the body have been linked to certain neurological conditions, with research particularly focusing on its levels in red blood cell membranes and its potential effects on brain lipids in disease models.

Studies have identified a potential link between the levels of (Z)-Eicosenoic acid in the membranes of red blood cells and regressive autism. One study comparing the fatty acid compositions of red blood cell phospholipids (B1166683) in children with autism (both early onset and with developmental regression) against typically developing controls and subjects with non-autistic developmental disabilities found elevated levels of eicosenoic acid (20:1n-9) in children with the regressive form of autism healthmatters.io. This finding suggests potential metabolic or dietary differences in this subgroup of individuals with autism healthmatters.io. The human metabolome database also notes that (Z)-11-eicosenoic acid has been found in the red blood cell membrane, with increased concentrations observed in children with regressive autism.

Table 1: Key Research Finding on (Z)-Eicosenoic Acid and Regressive Autism

Study Focus Participant Groups Key Finding Implication
Fatty acid composition of red blood cell phospholipids Children with early onset autism, regressive autism, typically developing controls, and non-autistic developmental disabilities. Increased levels of eicosenoic acid (20:1n-9) in the red blood cell membranes of children with regressive autism compared to typically developing controls healthmatters.io. Suggests possible metabolic or dietary abnormalities in individuals with regressive autism healthmatters.io.

Research into the direct effects of (Z)-Eicosenoic acid on brain lipids, particularly in the context of chemotherapy-induced changes, is an emerging area. While much of the existing research on fatty acids and brain health has focused on polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the role of monounsaturated fatty acids like (Z)-Eicosenoic acid is also of interest. For instance, studies on glioblastoma cells have shown that EPA and DHA can enhance the effects of chemotherapy by inducing apoptosis and altering lipid metabolism within the cancer cells. Eicosanoids, which are signaling molecules derived from fatty acids, are known to play diverse roles in the normal physiology of the brain and have been implicated in the development and progression of brain tumors. Dysregulation of eicosanoid production can promote tumor cell proliferation and resistance to therapy. While these findings provide a basis for understanding how fatty acids can influence brain lipids in disease, further research is needed to specifically elucidate the role of (Z)-Eicosenoic acid in these processes.

Cardiovascular Health Research

The role of various fatty acids in cardiovascular health is a significant area of study. While omega-3 fatty acids like EPA have been extensively researched for their cardiovascular benefits, the specific impact of (Z)-Eicosenoic acid is less well-defined but is an area of growing interest. Some research suggests that eicosenoic acid possesses immune-active functions that are associated with a decreased risk of cardiovascular disease. Furthermore, it has been proposed that integrating the measurement of 11-eicosenoic acid levels with a standard lipid panel, which assesses total cholesterol, LDL-C, and HDL-C, could offer a more comprehensive evaluation of an individual's cardiovascular risk. However, it is important to note that there is currently limited research to guide specific dietary recommendations for increasing or decreasing (Z)-eicosenoic acid intake for cardiovascular health benefits.

Inflammatory Processes

(Z)-Eicosenoic acid appears to play a role in modulating inflammatory pathways. Research using a human monocyte cell line has demonstrated that cis-11-eicosenoic acid can influence the production of key signaling molecules involved in the inflammatory response. Specifically, it was found to promote the production of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), while simultaneously inhibiting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This suggests that (Z)-Eicosenoic acid may have a nuanced role in the inflammatory cascade, potentially exacerbating inflammation in certain contexts. Eicosanoids, the signaling molecules derived from 20-carbon fatty acids like eicosenoic acid, are central to the regulation of inflammation and are involved in a wide array of physiological and pathological processes researchgate.netcaymanchem.com.

Potential Antimicrobial Properties

The potential antimicrobial properties of (Z)-Eicosenoic acid and its derivatives have been investigated, with some studies yielding promising but occasionally conflicting results. One study identified cis-11-eicosenoic acid methyl ester as a major component in an extract of Petroselinum crispum (parsley) leaves that exhibited antimicrobial effects nih.gov. The observed antimicrobial activity was attributed, in part, to the presence of this compound nih.gov. Another study on microalgal fatty acid methyl esters also suggested that the observed antimicrobial potency of the extract could be due to the abundance of several compounds, including cis-11-eicosenoic methyl ester.

However, a separate investigation into the antibacterial effects of naturally occurring unsaturated fatty acids from Prunus japonica found that while linoleic acid was effective against Propionibacterium acnes, cis-11-eicosenoic acid itself was found to be inactive against this bacterium. These differing findings highlight the need for further research to fully understand the antimicrobial potential of (Z)-Eicosenoic acid and its various forms against a broader range of microorganisms.

Table 2: Research Findings on the Antimicrobial Potential of (Z)-Eicosenoic Acid and its Derivatives

Source/Study Compound Investigated Finding
Petroselinum crispum (parsley) leaf extract cis-11-eicosenoic acid methyl ester Identified as a major component with observed antimicrobial effects nih.gov.
Microalgal fatty acid methyl esters cis-11-eicosenoic methyl ester Suggested as one of the compounds contributing to the antimicrobial potency of the extract.
Prunus japonica cis-11-eicosenoic acid Found to be inactive against Propionibacterium acnes.

Role in Metabolic Disorders (e.g., Type 2 Diabetes Mellitus)

Emerging research suggests that (Z)-Eicosenoic acid may have a role in metabolic health, particularly in relation to obesity-related metabolic dysfunctions. A study investigating the effects of fish oil rich in cis-eicosenoic acid demonstrated beneficial effects on such conditions. The research further explored how different positional isomers of cis-eicosenoic acid affect adipogenesis (the formation of fat cells) and lipid accumulation in 3T3-L1 preadipocytes. The findings indicated that these isomers had varying effects, suggesting that the specific structure of the fatty acid influences its biological activity in metabolic processes. This line of inquiry points towards a potential role for (Z)-Eicosenoic acid in the modulation of fat metabolism, which is a key factor in metabolic disorders like Type 2 Diabetes Mellitus. However, direct clinical studies on the impact of (Z)-Eicosenoic acid on Type 2 Diabetes are still needed to establish a definitive link.

Investigation as Potential Biomarkers

Biomarkers are measurable indicators of a biological state or condition. Researchers have investigated (Z)-Eicosenoic acid as a potential biomarker in two main contexts: as an indicator of dietary intake and as a marker for certain disease states.

The presence and concentration of (Z)-Eicosenoic acid and its isomers in the body can reflect the consumption of certain foods. Different isomers of this fatty acid are found in various natural sources, making them candidate biomarkers for assessing dietary habits.

(Z)-9-Eicosenoic acid, also known as gadoleic acid, is found in a range of food items. Its detection in feces, blood, and urine suggests it could serve as a potential biomarker for the intake of foods such as lemons, garlic, and mung beans medchemexpress.com. Another significant isomer, (Z)-11-eicosenoic acid, or gondoic acid, is commonly found in rapeseed (canola) oil, as well as certain fish and nuts healthmatters.io. Consequently, elevated levels of gondoic acid in the body may indicate a higher consumption of these particular oils and foods healthmatters.io.

Monitoring the levels of these different (Z)-Eicosenoic acid isomers can provide objective insights into an individual's dietary patterns, which is valuable for nutritional assessment and epidemiological studies healthmatters.io.

Table 1: (Z)-Eicosenoic Acid Isomers as Potential Dietary Biomarkers

Isomer of (Z)-Eicosenoic Acid Common Name Potential Biomarker For Consumption Of
(Z)-9-Eicosenoic acid Gadoleic acid Lemon, garlic, mung bean medchemexpress.com

Beyond dietary intake, researchers have explored the association between (Z)-Eicosenoic acid levels and specific health conditions, investigating its potential as a disease state biomarker.

Autism Spectrum Disorder (ASD): Studies have identified a potential link between (Z)-Eicosenoic acid and Autism Spectrum Disorder (ASD). Specifically, elevated levels of 11Z-Eicosenoic acid have been observed in the red blood cell membranes of children with regressive autism nih.gov. While the exact mechanisms are not fully understood, this finding suggests that altered fatty acid metabolism may be associated with this neurodevelopmental condition. However, it is important to note that the research does not provide strong evidence for abnormal fatty acid metabolism playing a direct causative role in the pathogenesis of autism spectrum disorder, but rather suggests some metabolic or dietary abnormalities in the regressive form of autism.

Cryoablation Efficacy for Atrial Fibrillation: Cryoablation is a procedure used to treat atrial fibrillation, a common heart rhythm disorder. Research has shown that cryoablation can induce systemic metabolic changes in patients, including alterations in unsaturated fatty acid biosynthesis news-medical.net. While these findings point to a metabolic response to the procedure, there is currently no specific evidence to suggest that (Z)-Eicosenoic acid, in particular, serves as a direct biomarker for the efficacy of cryoablation in treating atrial fibrillation. Further research is needed to explore the potential of specific fatty acids as predictors of treatment success.

Therapeutic Potential and Immunomodulating Agents (e.g., Vaccine Adjuvants)

(Z)-Eicosenoic acid and its derivatives have demonstrated potential therapeutic applications, primarily due to their immunomodulatory effects. These properties have led to investigations into their use as standalone therapeutic agents and as components of vaccines to enhance the immune response.

(Z)-11-Eicosenoic acid, or gondoic acid, has shown anti-inflammatory activity. Studies have indicated that it can alleviate inflammation in certain immune cells healthmatters.io. This anti-inflammatory potential suggests its possible utility in managing inflammatory conditions.

Furthermore, research has explored the immune-stimulatory effects of (Z)-11-eicosenol, a major component of bee venom, and its derivatives, including methyl cis-11-eicosenoate and cis-11-eicosenoic acid. These compounds have been found to enhance the production of inflammatory metabolite biomarkers in various metabolic pathways nih.gov. This immune-stimulating activity has led to the suggestion that they could be used as immunomodulating agents and potentially as vaccine adjuvants nih.gov. Adjuvants are substances added to vaccines to boost the immune response, making the vaccine more effective. The ability of these (Z)-Eicosenoic acid-related compounds to stimulate the immune system makes them promising candidates for this application.

Table 2: Investigated Therapeutic and Immunomodulatory Roles of (Z)-Eicosenoic Acid and its Derivatives

Compound Investigated Role Potential Application
(Z)-11-Eicosenoic acid (Gondoic acid) Anti-inflammatory agent Management of inflammatory conditions healthmatters.io

Analytical Methodologies in Z Eicosenoic Acid Research

Sample Preparation Techniques

Sample preparation is a critical first step aimed at extracting lipids, including (Z)-eicosenoic acid, from the complex sample matrix and preparing them for instrumental analysis. caymanchem.comresearchgate.net This typically involves solvent extraction to separate lipids from other components like proteins and carbohydrates, followed by derivatization to convert the fatty acids into forms suitable for chromatographic analysis.

The goal of lipid extraction is to effectively separate lipids from other cellular components while preserving them for analysis. ugent.be The choice of method depends on factors like the sample type, lipid content, and the specific lipid classes of interest. hawaii.edu Two of the most widely used methods for total lipid extraction are the Folch method and the Bligh and Dyer method.

Folch Method: Developed by Folch et al., this method is considered a classic and reliable technique for quantitatively extracting a broad range of lipids. ugent.begerli.comvliz.be It involves homogenizing a tissue sample with a chloroform-methanol (2:1, v/v) mixture to a final volume 20 times that of the sample. gerli.comslideshare.net The homogenate is then agitated, filtered or centrifuged, and the resulting liquid extract is washed with a salt solution (e.g., 0.9% NaCl) or water. gerli.comslideshare.net This washing step causes the mixture to separate into two phases: a lower chloroform (B151607) phase containing the lipids and an upper aqueous methanol (B129727) phase containing non-lipid contaminants. ugent.beslideshare.net The lower lipid-containing phase is then collected and the solvent is evaporated. gerli.comslideshare.net

Bligh and Dyer Method: This method, introduced by Bligh and Dyer in 1959, is a modification of the Folch method that uses a smaller volume of solvent. hawaii.edugerli.com It is particularly suitable for samples with high water content, such as tissue homogenates or cell suspensions. gerli.com The procedure involves adding a chloroform-methanol (1:2, v/v) mixture to the aqueous sample, followed by the sequential addition of chloroform and water to create a biphasic system. gerli.comtabaslab.com After centrifugation, the lower chloroform layer containing the lipids is collected. gerli.com While efficient, the Bligh and Dyer method may underestimate the lipid content in samples with more than 2% lipid, for which the Folch method is considered more accurate. vliz.begerli.com

Table 1: Comparison of Folch and Bligh & Dyer Extraction Methods

Feature Folch Method Bligh and Dyer Method
Primary Solvents Chloroform, Methanol Chloroform, Methanol, Water
Initial Solvent Ratio Chloroform:Methanol (2:1, v/v) gerli.com Chloroform:Methanol (1:2, v/v) added to aqueous sample gerli.com
Solvent to Sample Ratio High (e.g., 20:1) gerli.comvliz.be Low (e.g., 3.75:1 for solvent mix to sample) gerli.comtabaslab.com
Sample Type Suitability Broad range, including high-fat samples vliz.be Samples with high water content (e.g., tissue homogenates) gerli.com
Key Advantage High accuracy for total lipid quantification across a broad lipid range vliz.be Reduced solvent volume, suitable for single-tube extractions hawaii.edugerli.com

| Key Disadvantage | Requires large volumes of solvents hawaii.edu | May underestimate lipids in samples with >2% fat content vliz.begerli.com |

Due to their low volatility, fatty acids like (Z)-eicosenoic acid are typically converted into more volatile ester derivatives prior to analysis by gas chromatography. researchgate.netnih.govnih.gov The most common derivatization method is the synthesis of fatty acid methyl esters (FAMEs). nih.govwikipedia.org This process, known as transesterification (for esterified fatty acids) or esterification (for free fatty acids), involves reacting the fatty acids with methanol in the presence of a catalyst. nih.govwikipedia.org

Fatty Acid Methyl Ester (FAME) Synthesis: FAMEs are preferred for gas chromatography because they are more volatile and less polar than their corresponding free fatty acids, resulting in better chromatographic separation and peak shape. ingenieria-analitica.com The synthesis can be catalyzed by acids (e.g., boron trifluoride-methanol, methanolic HCl) or bases (e.g., sodium methoxide (B1231860), potassium hydroxide). nih.govwikipedia.orgschebb-web.de

Sodium Methoxide (NaOCH₃): This is a widely used base catalyst for the transesterification of triglycerides and other fatty acid esters. gcms.czaocs.orgcolostate.edu The reaction is typically rapid and can be performed at room temperature. gcms.cz A solution of sodium methoxide in anhydrous methanol is added to the lipid extract (often dissolved in a solvent like hexane (B92381) or heptane), and after a short reaction time, the FAMEs are extracted into an organic layer for analysis. unl.eduglsciences.eu It is crucial that the reaction medium is anhydrous, as the presence of water can lead to the saponification (soap formation) of the triglycerides, which is an undesired side reaction. gcms.czaocs.org

Potassium Hydroxide (B78521) (KOH): A solution of potassium hydroxide in methanol is another common base catalyst used for FAME preparation. ingenieria-analitica.comnih.gov The process is quick and simple. ingenieria-analitica.com However, base-catalyzed methods using KOH are effective for transesterification of esterified lipids but are generally not suitable for esterifying free fatty acids. nih.govingenieria-analitica.comschebb-web.de Studies have shown that at equivalent concentrations, potassium methoxide can effect complete esterification more rapidly than sodium methoxide, which in turn is faster than potassium hydroxide. colostate.edu

Table 2: Comparison of Common Catalysts for FAME Synthesis

Catalyst Type Mechanism Advantages Disadvantages
Sodium Methoxide (NaOCH₃) Base Transesterification gcms.cz Fast reaction at ambient temperature gcms.cz Requires anhydrous conditions to prevent saponification; does not esterify free fatty acids gcms.czaocs.org
Potassium Hydroxide (KOH) Base Transesterification/ Saponification ingenieria-analitica.comnih.gov Quick and simple procedure ingenieria-analitica.com Ineffective for derivatizing free fatty acids nih.govschebb-web.de
Boron Trifluoride (BF₃)-Methanol Acid Transesterification & Esterification Effective for a wide range of lipids Can produce artifacts with polyunsaturated fatty acids; limited shelf life nih.gov

| Methanolic Hydrochloric Acid (HCl) | Acid | Transesterification & Esterification | Suitable for all lipid classes including free fatty acids and cholesterol esters nih.govschebb-web.de | Can be corrosive nih.gov |

Chromatographic and Spectrometric Analysis

Following sample preparation and derivatization, various analytical techniques are employed to separate, identify, and quantify (Z)-eicosenoic acid methyl ester from other FAMEs in the sample.

GC-MS is a powerful and widely used technique for the analysis of fatty acids. nih.govntnu.no In this method, the FAME mixture is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. ntnu.no As each separated FAME exits the column, it enters the mass spectrometer. avantiresearch.com The mass spectrometer bombards the molecules with electrons (electron ionization), causing them to fragment into characteristic patterns. ntnu.no The mass-to-charge ratio of these fragments is measured, creating a mass spectrum that acts as a "molecular fingerprint," allowing for definitive identification of (Z)-eicosenoic acid methyl ester and other fatty acids. avantiresearch.com GC-MS provides high sensitivity and selectivity, making it suitable for analyzing complex biological samples. avantiresearch.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of lipids and eicosanoids. ub.eduspringernature.comnih.gov Unlike GC, LC separates compounds in a liquid phase, which can be advantageous as it often does not require derivatization, allowing for the analysis of free fatty acids directly. ub.edu However, derivatization can be used to improve ionization efficiency and sensitivity. nih.govnih.gov The separated compounds from the LC column are introduced into the mass spectrometer, typically using electrospray ionization (ESI). nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity. An initial mass analyzer selects the ion corresponding to (Z)-eicosenoic acid, which is then fragmented, and a second mass analyzer detects these specific fragments. researchgate.net This process, known as multiple reaction monitoring (MRM), significantly enhances sensitivity and reduces background noise, allowing for the quantification of very low-level analytes in complex matrices. lipidmaps.org Advanced systems like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) offer even higher resolution and mass accuracy, further improving the ability to identify and characterize fatty acids. qut.edu.au

Gas chromatography with a flame ionization detector (GC-FID) is a robust, reliable, and widely used method for the quantitative analysis of fatty acids. hawaii.edunih.gov The separation principle is the same as in GC-MS. However, instead of a mass spectrometer, a flame ionization detector is used. nih.gov As the FAMEs exit the GC column, they are burned in a hydrogen-air flame. This combustion produces ions, creating an electrical current that is proportional to the amount of the compound being burned. nih.gov

By comparing the peak areas of the sample components to those of known standards, the concentration of each fatty acid, including (Z)-eicosenoic acid, can be accurately determined. calstate.edumdpi.com While GC-FID does not provide the structural information that MS does, it is highly quantitative, stable, has a wide linear dynamic range, and is generally less expensive to operate and maintain, making it a workhorse for routine fatty acid quantification. nih.gov

Table 3: Overview of Analytical Techniques for (Z)-Eicosenoic Acid

Technique Principle Derivatization Identification Quantification Key Advantage
GC-MS Separation by boiling point in gas phase; detection by mass fragmentation pattern ntnu.noavantiresearch.com Required (FAME) avantiresearch.com Based on unique mass spectrum and retention time avantiresearch.com High High specificity and structural confirmation avantiresearch.com
LC-MS/MS Separation by polarity in liquid phase; detection by mass of parent and fragment ions ub.edunih.gov Optional, but can enhance sensitivity nih.govnih.gov Based on specific mass transitions (MRM) and retention time lipidmaps.org Very High Excellent for trace-level analysis in complex samples; can analyze underivatized acids ub.edunih.gov

| GC-FID | Separation by boiling point in gas phase; detection by ionization in a flame nih.gov | Required (FAME) nih.gov | Based on retention time compared to standards mdpi.com | Very High | Robust, reliable, cost-effective, and highly quantitative over a wide range nih.gov |

Lipidomics and Metabolomics Approaches

Modern analytical strategies such as lipidomics and metabolomics provide a comprehensive view of the roles and fluctuations of fatty acids like (Z)-eicosenoic acid in biological systems. These high-throughput techniques allow for the simultaneous measurement of hundreds to thousands of metabolites, offering insights into metabolic pathways and the identification of potential biomarkers.

Untargeted Metabolomic Profiling

Untargeted metabolomics is an analytical approach designed to capture a broad snapshot of all measurable small molecules in a biological sample. This methodology is particularly useful for hypothesis generation and for understanding the system-wide metabolic changes induced by a specific stimulus or associated with a particular condition. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to generate these extensive metabolic profiles clinexprheumatol.orgmdpi.com.

In the context of (Z)-eicosenoic acid research, untargeted metabolomics has been used to elucidate its biological effects. A notable study investigated the immune-stimulatory properties of (Z)-eicosenoic acid and its derivatives on human macrophage-like cells (THP-1) core.ac.uk. Using a comprehensive untargeted metabolic profiling approach with LC-MS, researchers observed significant changes in the cellular metabolome upon treatment with (Z)-eicosenoic acid. The study found that the levels of 358 polar and 315 non-polar metabolites were significantly altered core.ac.uk.

The findings indicated that (Z)-eicosenoic acid, particularly in combination with lipopolysaccharide (LPS), enhanced the production of inflammatory metabolite biomarkers across several key metabolic pathways. This suggests a complex mechanism of action for the compound as an immune system stimulator core.ac.uk.

Table 1: Metabolic Pathways Influenced by (Z)-Eicosenoic Acid in THP-1 Macrophages

This table summarizes the primary metabolic pathways that showed significant alterations in response to (Z)-eicosenoic acid treatment in an untargeted metabolomics study of THP-1 cells. Data sourced from a study on the immune stimulatory effects of eicosenoids core.ac.uk.

Metabolic PathwayObserved Effect
GlycolysisEnhanced production of inflammatory biomarkers
Tricarboxylic Acid (TCA) CycleEnhanced production of inflammatory biomarkers
Pentose Phosphate PathwayEnhanced production of inflammatory biomarkers
Purine MetabolismEnhanced production of inflammatory biomarkers
Pyrimidine MetabolismEnhanced production of inflammatory biomarkers
Fatty Acid MetabolismEnhanced production of inflammatory biomarkers

Quantitative Analysis of Positional Isomers

A significant analytical challenge in fatty acid research is the accurate separation and quantification of positional isomers—molecules that share the same chemical formula but differ in the location of the double bond along the carbon chain. (Z)-Eicosenoic acid is the 11Z isomer (20:1n-9), but other positional isomers exist (e.g., 20:1n-15) nih.gov. Conventional mass spectrometry techniques often struggle to distinguish between these isomers because they can produce similar fragmentation patterns sciex.comsciex.com.

To overcome this limitation, specialized analytical methods have been developed to achieve high-resolution separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): High-resolution capillary gas chromatography is a powerful tool for separating fatty acid isomers. By using specific derivatization techniques, such as creating pentafluorobenzyl esters, and employing specialized capillary columns, it is possible to achieve baseline separation of most positional isomers jianhaidulab.com. The use of isotope-labeled internal standards during this process allows for high accuracy in quantification jianhaidulab.com.

Advanced Mass Spectrometry Techniques: Novel mass spectrometry methods offer enhanced capabilities for isomer identification. Electron Activated Dissociation (EAD), available on platforms like the ZenoTOF 7600 system, generates structurally diagnostic fragment ions that can pinpoint the exact location of the double bond within the fatty acid chain sciex.comsciex.com. This allows for the differentiation and subsequent quantification of isomers that are otherwise indistinguishable. Calibration curves for such methods have demonstrated a linear dynamic range suitable for biological samples, for instance, from 0.48 to 7.81 ng/mL sciex.com. Another approach involves gas-phase charge inversion ion/ion reactions, which can also differentiate double bond isomers and enable their relative quantification in complex biological tissues nih.gov.

Liquid Chromatography (LC) Methods: While standard reversed-phase LC may not separate all positional isomers, advanced LC techniques can be effective. Silver ion high-performance liquid chromatography (HPLC), for example, can separate isomers based on interactions between the silver ions and the double bonds researchgate.net. Studies have also shown that with certain reverse-phase LC-MS methods, the elution order of unsaturated fatty acid isomers is determined by the position of the double bond relative to the terminal omega carbon, providing a basis for their separation jsbms.jp.

Table 2: Comparison of Analytical Methods for Eicosenoic Acid Isomer Analysis

This table compares various advanced analytical methodologies used for the separation and quantification of (Z)-eicosenoic acid and its positional isomers, highlighting the principles and key advantages of each technique.

MethodologyPrinciple of Separation/IdentificationKey Advantage
Capillary GC-MS with DerivatizationHigh-resolution chromatographic separation of derivatized fatty acids jianhaidulab.com.Achieves baseline separation for many positional isomers, enabling accurate quantification jianhaidulab.com.
LC-MS with Electron Activated Dissociation (EAD)Fragmentation technique that produces diagnostic ions indicating double bond position sciex.comsciex.com.Provides structural specificity to distinguish isomers that co-elute chromatographically sciex.com.
Gas-Phase Ion/Ion Reactions MSFormation of metal complexes and subsequent fragmentation to reveal structural details nih.gov.Enables relative quantification of double bond positional isomers in biological tissues nih.gov.
Silver Ion HPLCDifferential interaction of double bonds with silver ions incorporated into the stationary phase researchgate.net.Effective separation of cis and trans isomers as well as positional isomers researchgate.net.

Utilization as Reference Compounds

In analytical chemistry, reference compounds (or analytical standards) are highly pure substances used as a benchmark for identifying and quantifying other substances. (Z)-Eicosenoic acid is commercially available as a high-purity analytical standard, which is essential for its role in rigorous scientific research atamanchemicals.com.

The availability of (Z)-eicosenoic acid as an analytical standard, often with a purity of ≥99% as determined by capillary GC, allows researchers to:

Confirm Identity: By comparing the retention time and mass spectrum of a peak in a biological sample to that of the pure standard, scientists can confidently identify the presence of (Z)-eicosenoic acid scientificlabs.co.uk.

Perform Accurate Quantification: In targeted metabolomics and other quantitative analyses, the reference standard is used to create calibration curves. These curves plot the analytical signal response against a series of known concentrations of the standard nih.gov. By analyzing an unknown sample under the exact same conditions, the concentration of (Z)-eicosenoic acid in that sample can be accurately determined by interpolating its signal on the calibration curve nih.gov.

Therefore, (Z)-eicosenoic acid serves as a crucial tool for the analysis of fatty acids derived from a wide variety of biological sources, ensuring the accuracy and reliability of experimental results atamanchemicals.com.

Future Directions and Research Gaps

Elucidation of Specific Biological Mechanisms of Action

A significant area for future research lies in unraveling the precise molecular mechanisms through which (Z)-eicosenoic acid exerts its biological effects. Preliminary studies on gondoic acid (cis-11-eicosenoic acid) have indicated its potential as an anti-inflammatory agent. Research has shown that gondoic acid can inhibit the production of reactive oxygen species (ROS) and modulate the protein kinase C theta (PKCθ)/extracellular signal-regulated kinase (ERK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. medchemexpress.comnih.gov In lipopolysaccharide-exposed Kupffer cells, the resident macrophages of the liver, gondoic acid was found to significantly inhibit the expression of pro-inflammatory factors. nih.gov This anti-inflammatory activity is a promising avenue for further exploration.

Conversely, some studies suggest a more complex immunomodulatory role. In the human monocyte cell line THP-1, cis-11-eicosenoic acid was observed to promote the production of interleukin-1β (IL-1β) and interleukin-6 (IL-6), while inhibiting the production of the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.net These seemingly contradictory findings highlight the need for more in-depth studies to understand the context-dependent effects of (Z)-eicosenoic acid on the immune system. Future research should aim to identify the specific receptors and signaling cascades that are activated or inhibited by this fatty acid in different cell types and tissues.

Comprehensive Investigation of Positional Isomer Roles and Differential Effects

(Z)-Eicosenoic acid exists as several positional isomers, with the double bond located at different positions along the 20-carbon chain. The most common of these are 9-eicosenoic acid (gadoleic acid), 11-eicosenoic acid (gondoic acid), and 13-eicosenoic acid (paullinic acid). wikipedia.orgwikipedia.orgwikipedia.org A critical gap in the current knowledge is the differential biological activities of these isomers. The position of the double bond can significantly influence the fatty acid's three-dimensional structure and, consequently, its interaction with enzymes and cell membranes, leading to distinct physiological effects.

A study investigating six different cis-eicosenoic acid positional isomers demonstrated their varying effects on adipogenesis and lipid accumulation in 3T3-L1 preadipocytes. researchgate.net The results indicated that these isomers were absorbed by the cells at different percentages and altered fatty acid metabolism in distinct ways. researchgate.net Specifically, the c15-20:1 isomer was found to down-regulate key transcriptional factors for adipogenesis and lipogenesis, suggesting a potential anti-obesity effect. researchgate.net These findings underscore the importance of not viewing (Z)-eicosenoic acid as a single entity. Future research should systematically compare the effects of different positional isomers on a wide range of biological processes, including inflammation, cardiovascular function, and metabolic regulation.

Table 1: Investigated Effects of cis-Eicosenoic Acid Positional Isomers on Adipogenesis

Positional IsomerEffect on Cellular Triglyceride ContentImpact on Adipogenesis and Lipogenesis Transcriptional Factors
c15-20:1Significant decreaseComparative down-regulation
Other c-20:1 PIsSignificant decreaseVaried effects

Clinical and Epidemiological Studies to Verify Health Benefits or Toxicity

Currently, there is a notable scarcity of robust clinical trials and large-scale epidemiological studies specifically focused on the health benefits or potential toxicity of (Z)-eicosenoic acid. While research on monounsaturated fatty acids, in general, suggests cardiovascular benefits, these findings cannot be directly extrapolated to (Z)-eicosenoic acid without specific investigation. nih.govresearchgate.netnih.govhealthline.com Some preliminary data have linked elevated levels of gondoic acid in the red blood cell membranes of children with regressive autism, but further research is required to understand this association. healthmatters.iorupahealth.com

The lack of comprehensive human studies represents a significant research gap. Future epidemiological research should aim to correlate the dietary intake of (Z)-eicosenoic acid from various food sources with the incidence of chronic diseases such as cardiovascular disease, metabolic syndrome, and inflammatory conditions. Furthermore, well-designed clinical trials are necessary to definitively establish a cause-and-effect relationship between (Z)-eicosenoic acid supplementation and specific health outcomes. Such studies would be crucial in determining the potential therapeutic value and safe intake levels of this fatty acid.

Development of Novel Therapeutic Strategies and Biomedical Applications

The unique properties of (Z)-eicosenoic acid open up possibilities for its use in various therapeutic and biomedical applications. Its observed anti-inflammatory and immunomodulatory effects suggest its potential in the development of functional foods or prodrugs for managing inflammatory conditions. nih.gov The potential for its derivatives to act as vaccine adjuvants is another area that warrants investigation, given its immune-stimulatory properties. researchgate.net

Beyond internal medicine, (Z)-eicosenoic acid has potential applications in dermatology and cosmetics. It has been proposed as a moisturizing ingredient in cosmetic creams and as a raw material for medical supplies. medchemexpress.com Further research could explore its efficacy in topical formulations for conditions like dry skin, eczema, or other inflammatory skin disorders. The development of novel drug delivery systems incorporating (Z)-eicosenoic acid could also be a promising avenue, potentially enhancing the bioavailability and targeted delivery of other therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers design experiments to investigate the enzymatic effects of (Z)-Eicosenoic acid?

  • Methodological Answer :

  • Hypothesis formulation : Define a testable hypothesis, e.g., "(Z)-Eicosenoic acid inhibits lipase activity at physiological concentrations."
  • Experimental setup : Use purified enzymes (e.g., pancreatic lipase) and standardized acid concentrations. Include controls (e.g., buffer-only and oleic acid as a comparator) .
  • Data collection : Measure reaction kinetics (e.g., UV-Vis spectrophotometry for product formation) and use triplicate assays to ensure reproducibility .
  • Statistical validation : Apply ANOVA or t-tests to compare experimental and control groups, with significance thresholds (e.g., p < 0.05) .

Q. What analytical methods are validated for quantifying (Z)-Eicosenoic acid in plant tissues?

  • Methodological Answer :

  • Gas Chromatography (GC-FID/MS) : Preferred for fatty acid profiling. Derivatize samples (e.g., methyl esterification) to enhance volatility .
  • Quality control : Run triplicates and include internal standards (e.g., heneicosanoic acid) to correct for extraction efficiency .
  • Validation : Report limits of detection (LOD) and quantification (LOQ) using spiked matrices. Cross-validate with NMR for structural confirmation .

Q. What safety protocols should be followed when handling (Z)-Eicosenoic acid in laboratory settings?

  • Methodological Answer :

  • Non-hazardous classification : While not classified as hazardous under EU Regulation 1272/2008, use standard lab precautions: gloves, eye protection, and fume hoods for aerosol-prone procedures .
  • Storage : Keep in airtight containers at −20°C to prevent oxidation. Monitor for peroxidation via thiobarbituric acid (TBA) assays if stored long-term .

Q. How can researchers formulate a focused hypothesis about (Z)-Eicosenoic acid’s metabolic roles?

  • Methodological Answer :

  • PICO Framework : Define P opulation (e.g., mammalian cell lines), I ntervention (e.g., (Z)-Eicosenoic acid supplementation), C omparator (e.g., other monounsaturated fatty acids), and O utcome (e.g., β-oxidation rates) .
  • FINER criteria : Ensure the hypothesis is F easible (e.g., in vitro models), I nteresting (novelty in lipid metabolism), N ovel, E thical, and R elevant to human health .

Advanced Research Questions

Q. How can meta-analyses address discrepancies in reported bioactivities of (Z)-Eicosenoic acid?

  • Methodological Answer :

  • Systematic review : Use PRISMA guidelines to screen studies, focusing on variables like purity (>95%), solvent systems, and biological models (e.g., cell lines vs. animal studies) .
  • Heterogeneity assessment : Apply Cochran’s Q-test to evaluate variability. Stratify analyses by study design (e.g., case-control vs. cohort) .
  • Dose-response modeling : Use restricted cubic splines to explore non-linear relationships between concentration and effect size .

Q. What advanced statistical approaches are suitable for comparing (Z)-Eicosenoic acid levels across plant taxa?

  • Methodological Answer :

  • Multivariate analysis : Perform PCA or PLS-DA on fatty acid profiles to identify taxon-specific clustering (e.g., Rosa species in ) .
  • Post-hoc testing : After ANOVA, apply Fisher’s LSD test (p < 0.05) to differentiate means (e.g., 0.13–0.65% variance in Rosa taxa) .
  • Example Data :
Taxon(Z)-Eicosenoic Acid (%)Oleic Acid (%)Linoleic Acid (%)
R. foetida0.6530.2741.63
R. montana0.3324.9550.11
R. xhybrida0.1320.8044.88
Data adapted from .

Q. How can lipid extraction protocols be optimized to improve (Z)-Eicosenoic acid recovery?

  • Methodological Answer :

  • Solvent systems : Compare Bligh-Dyer (chloroform-methanol) vs. Folch methods, adjusting ratios for tissue type (e.g., seeds vs. leaves) .
  • Validation : Spike samples with isotopically labeled (Z)-Eicosenoic acid (e.g., d₃-methyl ester) to calculate recovery rates via LC-MS/MS .

Q. What strategies resolve contradictions in (Z)-Eicosenoic acid’s role in inflammatory pathways?

  • Methodological Answer :

  • Mechanistic studies : Use siRNA knockdown in macrophage models to isolate pathways (e.g., PPAR-γ vs. NF-κB) .
  • Cross-species validation : Compare effects in murine models (high ω-9 metabolism) vs. human primary cells to assess translatability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.